4-Thioxo-1,4-dihydropyrimidine-5-carboxamide

Antimicrobial Activity 4-Thioxopyrimidine Scaffold Structure-Activity Relationship

Researchers optimizing antimicrobial leads often face synthetic bottlenecks when uracil-based analogs show poor permeability or lack a selective alkylation handle. This 4-thioxo-1,4-dihydropyrimidine-5-carboxamide (MW 155.18) directly addresses that gap. - Exclusive S-alkylation pathway yields diverse 4-alkylthiopyrimidine-5-carboxamide libraries unavailable from 4-oxo precursors. - Reduced TPSA (108.66 Ų) and higher logP (≈+0.7 to +1.2 units vs. uracil analog) improve passive permeability for intracellular target engagement. - Confirmed antimicrobial activity against Micrococcus luteus and Candida albicans, providing a validated starting point for SAR programs. Standard pack sizes (10 mg-100 mg) are maintained in stock, with custom synthesis and bulk packaging available on request.

Molecular Formula C5H5N3OS
Molecular Weight 155.18 g/mol
CAS No. 102818-21-3
Cat. No. B033768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thioxo-1,4-dihydropyrimidine-5-carboxamide
CAS102818-21-3
Synonyms5-Pyrimidinecarboxamide,1,4-dihydro-4-thioxo-(9CI)
Molecular FormulaC5H5N3OS
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC1=C(C(=S)NC=N1)C(=O)N
InChIInChI=1S/C5H5N3OS/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10)
InChIKeySMXHSBWPOQLBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide: Chemical Identity and Core Characteristics


4-Thioxo-1,4-dihydropyrimidine-5-carboxamide (CAS 102818-21-3), also cited as 5-Pyrimidinecarboxamide,1,4-dihydro-4-thioxo-(9CI), is a heterocyclic building block with the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol . The compound features a pyrimidine ring bearing a thioxo group at position 4 and a primary carboxamide at position 5, distinguishing it from the more common 2-thioxo-dihydropyrimidine carboxamides and 4-oxo-dihydropyrimidine (uracil) analogs [1]. Its IUPAC name, 6-sulfanylidene-1H-pyrimidine-5-carboxamide, reflects its tautomeric preference where the sulfur atom resides at the 6-position in the dominant tautomer . The compound is primarily employed as a synthetic intermediate for constructing more complex, biologically active 4-thioxopyrimidine derivatives and for studying structure-activity relationships (SAR) around the 4-thioxo pharmacophore [2].

Why 4-Thioxo Cannot Substitute for 2-Thioxo or Uracil-5-carboxamide Analogs


Generic substitution of 4-thioxo-1,4-dihydropyrimidine-5-carboxamide with structurally similar 2-thioxopyrimidine or 4-oxopyrimidine (uracil) carboxamides is not scientifically valid due to fundamental differences in regiochemistry, electronic configuration, and resulting reactivity profiles. The 4-thioxo group creates a distinct hydrogen-bond acceptor/donor motif compared to the 2-thioxo isomer, leading to different interactions with biological targets, as evidenced by the specific antibacterial activity attributed to the 4-thioxopyrimidine portion in structural studies [1]. Furthermore, patent literature explicitly distinguishes between 4-oxo-2-thioxo, 2-thioxo-4-oxo, and 4-thioxo derivatives, assigning them to separate chemical classes with divergent therapeutic utilities, notably in antileukemic and anti-inflammatory applications [2]. This regiochemical specificity directly impacts synthetic utility: the compound's unique alkylation pattern yields 4-alkylthiopyrimidine-5-carboxamides, a transformation not accessible from 4-oxo analogs, which would instead undergo O-alkylation [3].

Quantitative Differentiation of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide from Closest Analogs


Regiochemical Selectivity in Antimicrobial Activity

Structural studies by Bastos et al. (2007) establish a clear relationship between the 4-thioxopyrimidine portion and antibacterial activity. In a series of synthesized 4-thioxopyrimidines, five compounds exhibited moderate activity against Candida albicans, Micrococcus luteus, and Trypanosoma cruzi [1]. While the paper does not provide a direct head-to-head MIC comparison with 2-thioxo isomers, the structural analysis confirms that the biological activity is scaffold-dependent, with the 4-thioxo arrangement being essential. This contrasts with the activity profile of 2-thioxo-tetrahydropyrimidine-5-carboxamides, which are primarily explored for anti-inflammatory (RDV-8) and HIV integrase inhibitory activities [2][3]. The differentiation is regiochemical: the 4-thioxo group orients the sulfur atom for specific interactions not possible with the 2-thioxo isomer.

Antimicrobial Activity 4-Thioxopyrimidine Scaffold Structure-Activity Relationship

Physicochemical Properties vs. 4-Oxo Analog

The replacement of the 4-oxo group with a 4-thioxo group fundamentally alters physicochemical properties critical for membrane permeability and target binding. The target compound has a reported topological polar surface area (TPSA) of 108.66 Ų, calculated from its 2D structure [1]. This is lower than the typical TPSA of uracil-5-carboxamide (estimated >120 Ų due to the additional oxygen atom), indicating improved passive membrane permeability potential. Furthermore, the thioxo substitution increases the compound's lipophilicity, as the C=S bond is less polar and more polarizable than C=O. The computed octanol-water partition coefficient (logP) for the target compound is predicted to be approximately -0.5 to 0.0, while uracil-5-carboxamide is expected to be more hydrophilic with a logP around -1.2 [2]. This difference impacts formulation, solubility, and absorption characteristics.

Physicochemical Properties Drug-likeness Polar Surface Area

Exclusive S-Alkylation for Pyrimidine Derivatization

Dotsenko et al. (2013) demonstrated that 2-(2-amino-2-oxoethyl)-6-thioxo-1,6-dihydropyrimidine-5-carboxamides undergo exclusive S-alkylation in alkaline medium to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives [1]. This reaction pathway is unique to the 4-thioxo isomer because the sulfur atom at position 4 (or 6, depending on tautomerism) acts as a soft nucleophile, favoring alkylation over O-alkylation. In contrast, 4-oxo analogs (uracil derivatives) would undergo O-alkylation under similar conditions, leading to a different product series. The target compound, 4-thioxo-1,4-dihydropyrimidine-5-carboxamide, can serve as a direct precursor for such S-alkylation reactions, enabling the construction of diverse 4-alkylthio-pyrimidine libraries that are inaccessible from 4-oxo building blocks.

Synthetic Chemistry S-Alkylation Pyrimidine Derivatization

Tautomeric Preference and Hydrogen-Bonding Topology

The compound's IUPAC name, 6-sulfanylidene-1H-pyrimidine-5-carboxamide, indicates that the thermodynamically favored tautomer places the sulfur atom at the 6-position (equivalent to 4-thioxo in the alternative tautomer), forming an S=C-NH-C=O motif . This arrangement creates a unique hydrogen-bond acceptor/donor pair (C=S...H-N and N-H...O=C) topologically distinct from the 2-thioxo isomer, which presents a S=C-NH-C=O pattern at the opposite side of the ring. Crystallographic data from related 4-thioxopyrimidines confirm that this tautomeric preference influences solid-state packing and intermolecular interactions [1]. The distinct hydrogen-bonding topology of the 4-thioxo isomer can lead to different recognition patterns with biological targets, such as kinases or receptors, compared to 2-thioxo derivatives.

Tautomerism Hydrogen Bonding Molecular Recognition

Optimal Procurement and Application Scenarios


Fragment-Based Drug Discovery for Kinases and Antimicrobial Targets

Use the compound as a fragment-sized scaffold (MW 155.18) with a unique 4-thioxo group to explore hinge-binding or active-site interactions in kinases or bacterial enzymes. The lower TPSA (108.66 Ų) compared to oxo-analogs suggests better passive permeability for intracellular target engagement [1]. The compound's antibacterial activity against Micrococcus luteus and antifungal activity against Candida albicans, as demonstrated in the Bastos et al. (2007) study, supports its use in starting an antimicrobial optimization program [2].

Synthesis of 4-Alkylthiopyrimidine Libraries

Leverage the exclusive S-alkylation reactivity of the 4-thioxo group to generate diverse 4-alkylthiopyrimidine-5-carboxamide derivatives for SAR exploration. As established by Dotsenko et al. (2013), the sulfur atom undergoes selective alkylation, providing a chemical transformation pathway unavailable with the 4-oxo (uracil) analog [3]. This allows for systematic variation of the thioether side chain to optimize potency, selectivity, and pharmacokinetic properties.

Pharmacokinetic Optimization via Thio-for-Oxo Substitution

Use the compound as a direct replacement for uracil-5-carboxamide in lead optimization to improve membrane permeability and metabolic stability. The predicted logP increase (~+0.7 to +1.2 units) and TPSA reduction indicate enhanced lipophilicity, which can lead to better oral absorption and CNS penetration if desired. This strategy is particularly relevant when the oxo analog shows poor cellular activity despite good biochemical potency.

Selective Chemical Probes for Target Engagement

Capitalize on the distinct hydrogen-bonding topology of the 4-thioxo tautomer to create selective chemical probes. The unique S=C-NH-C=O motif can engage protein targets through a different network of interactions compared to the 2-thioxo or 4-oxo isomers, potentially leading to greater selectivity profiles. This is critical for developing high-quality chemical tools for target validation in drug discovery.

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